molecular formula C15H28N2O B12448852 1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12448852
M. Wt: 252.40 g/mol
InChI Key: YCIJMOKFEPHCPP-UHFFFAOYSA-N
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Description

1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the reaction of 3,4-dimethyl-2,5-dihydro-1H-pyrrole-2,5-dione with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process would include the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-methylimidazole acetate: Another compound with a similar but simpler structure.

    2,5-dimethyl-3-(3-methylbutyl)pyrazine: Shares some structural similarities but differs in its chemical properties and applications.

Uniqueness

1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

1-butyl-3,4-dimethyl-2-(3-methylbutylamino)-2H-pyrrol-5-one

InChI

InChI=1S/C15H28N2O/c1-6-7-10-17-14(16-9-8-11(2)3)12(4)13(5)15(17)18/h11,14,16H,6-10H2,1-5H3

InChI Key

YCIJMOKFEPHCPP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C(=C(C1=O)C)C)NCCC(C)C

Origin of Product

United States

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